(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate
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Overview
Description
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features an amino group, a tert-butoxy group, and a keto group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate typically involves the protection of the amino group using tert-butyloxycarbonyl (Boc) groups. One common method is the use of di-tert-butyl dicarbonate in the presence of a base such as sodium carbonate . The reaction conditions are generally mild, and the Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) .
Industrial Production Methods
Industrial production methods for this compound often involve solid-phase peptide synthesis (SPPS) techniques, where the Boc group is used as an Nα-amino protecting group . This method is advantageous for synthesizing hydrophobic peptides and peptides containing ester and thioester moieties .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Oxo derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted amino acids and peptides.
Scientific Research Applications
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate involves its interaction with various molecular targets. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions . The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the keto group can undergo reduction and oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-5-oxopentanoic acid: Lacks the tert-butoxy group, making it less sterically hindered.
(S)-2-Amino-5-(methoxy)-5-oxopentanoic acid: Contains a methoxy group instead of a tert-butoxy group, affecting its reactivity and solubility.
Uniqueness
(S)-2-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrate is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions . This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.
Properties
IUPAC Name |
(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.H2O/c1-9(2,3)14-7(11)5-4-6(10)8(12)13;/h6H,4-5,10H2,1-3H3,(H,12,13);1H2/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSFKMCUIHAEKD-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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